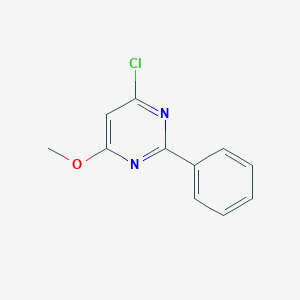

4-Chloro-6-methoxy-2-phenylpyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

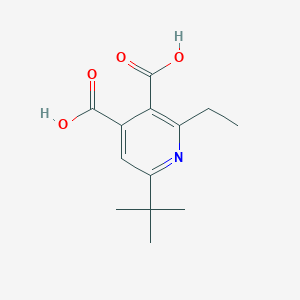

“4-Chloro-6-methoxy-2-phenylpyrimidine” is a chemical compound with the molecular formula C11H9ClN2O . It is used in research and has a molecular weight of 220.66 .

Synthesis Analysis

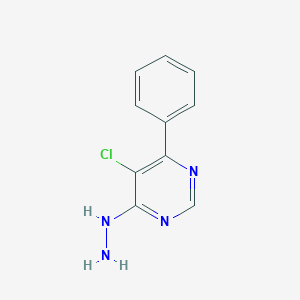

The synthesis of “4-Chloro-6-methoxy-2-phenylpyrimidine” involves the reaction of 4,6-Dichloro-2-phenylpyrimidine and NaOCH3 in methanol . The reaction is stirred on an ice bath for 1 hour and then brought to reflux for 7 hours . After evaporation, the white solid is dissolved in DCM and washed with water .Molecular Structure Analysis

The molecular structure of “4-Chloro-6-methoxy-2-phenylpyrimidine” consists of a pyrimidine ring substituted with a chlorine atom at the 4th position, a methoxy group at the 6th position, and a phenyl group at the 2nd position .Physical And Chemical Properties Analysis

“4-Chloro-6-methoxy-2-phenylpyrimidine” has a boiling point of 246.7±33.0°C at 760 mmHg . Its exact density and melting point are not reported . The compound has a LogP value of 2.80560, indicating its lipophilicity .Scientific Research Applications

Synthesis and Material Science

CMP serves as a precursor in synthesizing complex molecules and materials. Its structural features are leveraged in designing supramolecular assemblies, which are critical in developing novel materials with specific functions. For instance, CMP derivatives have been utilized in the synthesis of phosphonic acids, which find extensive applications ranging from drug development to the functionalization of surfaces and materials design (Sevrain et al., 2017). This highlights the compound's utility in contributing to innovative materials that could revolutionize various industrial applications.

Catalysis and Chemical Reactions

In catalysis, CMP derivatives have been identified as key intermediates in the development of hybrid catalysts, which are instrumental in synthesizing medically relevant compounds, including pyranopyrimidine derivatives (Parmar et al., 2023). Such catalysts are crucial for efficient and selective chemical transformations, underpinning the synthesis of compounds with potential therapeutic applications.

Environmental and Analytical Chemistry

CMP's structural analogues are employed in environmental studies, particularly in the analysis of pollutants and toxic substances. Techniques developed for the detection and quantification of similar structured compounds are essential for monitoring environmental health and safety (Werner et al., 2012). This application signifies the role of CMP-related studies in enhancing our ability to safeguard natural ecosystems.

Safety and Hazards

Future Directions

The future directions for “4-Chloro-6-methoxy-2-phenylpyrimidine” could involve further exploration of its pharmacological effects and potential applications in medicine. Given the broad range of activities exhibited by pyrimidines and their derivatives, “4-Chloro-6-methoxy-2-phenylpyrimidine” could be a promising candidate for drug development .

Mechanism of Action

Mode of Action

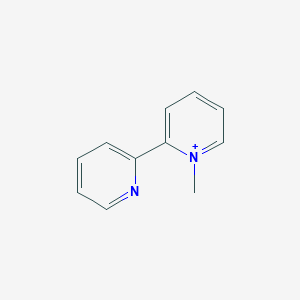

Pyrimidine derivatives are known to undergo nucleophilic aromatic substitution reactions . This suggests that 4-Chloro-6-methoxy-2-phenylpyrimidine might interact with its targets through a similar mechanism, leading to changes in the target molecules.

Biochemical Pathways

Pyrimidine derivatives are common in many natural products and synthetic drugs with antibacterial and antimicrobial activities

Pharmacokinetics

The compound is reported to have high gastrointestinal absorption and is a bbb (blood-brain barrier) permeant . It is also reported to be an inhibitor of CYP1A2 and CYP2C19, which are important enzymes involved in drug metabolism .

properties

IUPAC Name |

4-chloro-6-methoxy-2-phenylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c1-15-10-7-9(12)13-11(14-10)8-5-3-2-4-6-8/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTGOHDLYMJRQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)C2=CC=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-methoxy-2-phenylpyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(butylsulfanyl)methylene]-2,2-dimethyl-1-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}cyclohexanol](/img/structure/B372783.png)